molecular formula C15H13N3O3 B11301340 N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]furan-2-carboxamide

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]furan-2-carboxamide

Cat. No.: B11301340
M. Wt: 283.28 g/mol
InChI Key: JPQQPJYHFVGSSK-UHFFFAOYSA-N
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Description

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a furan ring and an oxadiazole ring, which are connected through an ethyl linker The phenyl group attached to the oxadiazole ring adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]furan-2-carboxamide typically involves a multi-step process:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a nitrile oxide. This step often requires the use of a base such as sodium hydroxide or potassium carbonate and is carried out under reflux conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid and a suitable halide precursor.

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

    Linking the Rings: The final step involves the coupling of the oxadiazole and furan rings through an ethyl linker. This can be achieved using a nucleophilic substitution reaction, where the ethyl linker is introduced using an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives, depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The unique structural features of the compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Chemical Biology: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for amides, allowing the compound to mimic the structure of natural substrates and inhibit enzyme activity. The phenyl group can enhance binding affinity through π-π interactions with aromatic residues in the target protein. The furan ring can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.

    N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzene-2-carboxamide: Similar structure but with a benzene ring instead of a furan ring.

Uniqueness

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]furan-2-carboxamide is unique due to the presence of both the furan and oxadiazole rings, which confer distinct electronic and steric properties. The combination of these rings allows for versatile interactions with biological targets and enhances the compound’s potential as a therapeutic agent.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C15H13N3O3/c19-15(12-7-4-10-20-12)16-9-8-13-17-14(18-21-13)11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,16,19)

InChI Key

JPQQPJYHFVGSSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)C3=CC=CO3

Origin of Product

United States

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